molecular formula C16H26N2O4S B4629984 [(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine

Cat. No.: B4629984
M. Wt: 342.5 g/mol
InChI Key: DGCSXXBYROYCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-Methoxy-2,3-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine is a useful research compound. Its molecular formula is C16H26N2O4S and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-methoxy-2,3-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is 342.16132849 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomedical Applications of Phosphorus-containing Polymers

Phosphorus-containing organic materials, due to their biocompatibility, hemocompatibility, and resistance to protein adsorption, have seen increasing interest for biomedical applications. These materials are utilized in dentistry, regenerative medicine, and drug delivery. A notable compound in this category is 2-methacryloyloxyethyl phosphorylcholine (MPC), which mimics biomimetic structures due to its phospholipid group, highlighting the potential of phosphorus-containing (co)polymers in medical science (Monge et al., 2011).

Neurotoxicity and Environmental Impact of Brominated Flame Retardants

The study on Polybrominated diphenyl ethers (PBDEs) and their metabolites has raised concerns regarding their potential impact on the developing brain. These compounds, due to their bioaccumulation and environmental persistence, pose risks to aquatic ecosystems and human health. Research underscores the need for understanding the oxidative metabolism producing active metabolites of PBDEs and assessing their contributions to neurotoxicity (Dingemans et al., 2011).

Applications in Pain Management

Methoxyflurane, an inhaled analgesic, has been utilized for over 40 years in managing pain associated with trauma and medical procedures. Its ease of use, portability, and rapid onset of effective pain relief, combined with a favorable safety profile, make it a valuable nonopioid option for pain management. Despite its effectiveness, the need for robust data through randomized controlled trials (RCTs) is highlighted to validate its utility across a broader range of indications (Porter et al., 2018).

Ecotoxicity and Risks of Organic Sunscreen Components

The widespread use of Benzophenone-3 (BP-3) in sunscreens and cosmetics has led to its release into aquatic environments, raising concerns about its potential ecotoxicological impact. Research is called for to understand the risk associated with BP-3 in aquatic ecosystems, emphasizing the need for environmental monitoring and assessment of long-term exposure effects (Kim & Choi, 2014).

Cryopreservation and Biomedical Research

The cryopreservation of primary hepatocytes is crucial for drug metabolism and enzyme induction studies, significantly reducing the need for fresh liver tissue. This review summarizes research on the optimization and validation of cryopreservation techniques, highlighting the importance of such methodologies in biomedical research (Hengstler et al., 2000).

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-13-14(2)16(6-5-15(13)21-3)23(19,20)17-7-4-8-18-9-11-22-12-10-18/h5-6,17H,4,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCSXXBYROYCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCCCN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.